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Compound of Interest

Compound Name:

4-[2-Hydroxy-3-[(1-

methylethyl)amino]propoxy]benzal

dehyde

Cat. No.: B193001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. As

with any pharmaceutical compound, the identification and characterization of impurities are

critical for ensuring drug safety and efficacy. Metoprolol Impurity C, chemically known as 4-((2-

hydroxy-3-(isopropylamino)propoxy)benzaldehyde, is a potential impurity that can arise during

the synthesis or degradation of Metoprolol.[1][2] This application note provides a detailed

protocol for the analysis of Metoprolol Impurity C using Liquid Chromatography-Mass

Spectrometry (LC-MS) and proposes a likely fragmentation pathway based on its chemical

structure and the known fragmentation of Metoprolol.

Chemical Structure and Properties
Systematic Name: 4-((2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde

Synonyms: Metoprolol USP Related Compound C, Bisoprolol EP Impurity L[1]

Molecular Formula: C₁₃H₁₉NO₃[3]

Molecular Weight: 237.29 g/mol [3]
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CAS Number: 29122-74-5 (free base)[3]

Proposed Mass Spectrometry Fragmentation
Pathway
In the absence of a publicly available experimental tandem mass spectrum for Metoprolol

Impurity C, a fragmentation pathway can be proposed based on the principles of mass

spectrometry and the well-documented fragmentation of the parent drug, Metoprolol. Under

positive ion electrospray ionization (ESI+), Metoprolol Impurity C is expected to readily form a

protonated molecule [M+H]⁺ at m/z 238.

Collision-induced dissociation (CID) of the precursor ion at m/z 238 is anticipated to yield

several characteristic product ions. The primary fragmentation is expected to occur at the

propanolamine side chain, which is the most labile part of the molecule.

A proposed fragmentation scheme is visualized in the following diagram:
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Legend
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Caption: Proposed ESI-MS/MS fragmentation of Metoprolol Impurity C.

Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major product

ions of Metoprolol Impurity C based on the proposed fragmentation pathway.
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Ion Description Proposed Structure m/z (Da)

[M+H]⁺ (Precursor Ion) C₁₃H₂₀NO₃⁺ 238.1

Product Ion 1 C₁₀H₉O₂⁺ 165.1

Product Ion 2 C₇H₅O₂⁺ 121.1

Product Ion 3 C₄H₁₀N⁺ 72.1

Product Ion 4 C₃H₈N⁺ 58.1

Experimental Protocols
This section outlines a general protocol for the analysis of Metoprolol Impurity C using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a starting point and

may require optimization based on the specific instrumentation and analytical requirements.

Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoprolol Impurity C

reference standard in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to

create a calibration curve covering the desired concentration range.

Sample Preparation: The sample preparation method will depend on the matrix (e.g., bulk

drug substance, formulation). A simple dissolution in the mobile phase or a suitable organic

solvent is often sufficient for drug substance analysis. For formulated products, an extraction

step may be necessary.

Liquid Chromatography (LC) Method
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable

starting point.

Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

Time (min) %B

0.0 10

5.0 90

6.0 90

6.1 10

| 8.0 | 10 |

Flow Rate: 0.3 mL/min.

Column Temperature: 30 °C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Type: Multiple Reaction Monitoring (MRM).

Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 800 L/hr

MRM Transitions:
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Compound
Precursor Ion
(m/z)

Product Ion (m/z)
Collision Energy
(eV)

Metoprolol
Impurity C

238.1 165.1 15

Metoprolol Impurity C 238.1 72.1 25

| Metoprolol (optional)| 268.2 | 116.1 | 20 |

Note: Collision energies should be optimized for the specific instrument being used.

Logical Workflow for Impurity Identification
The following diagram illustrates the logical workflow for identifying and characterizing

Metoprolol Impurity C.
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Caption: Workflow for the identification of Metoprolol Impurity C.
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Conclusion
This application note provides a framework for the mass spectrometric analysis of Metoprolol

Impurity C. The proposed fragmentation pathway and LC-MS/MS method serve as a valuable

resource for researchers and scientists involved in the quality control and development of

Metoprolol. The provided protocols can be adapted and optimized to suit specific laboratory

instrumentation and regulatory requirements for the accurate identification and quantification of

this and other related impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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